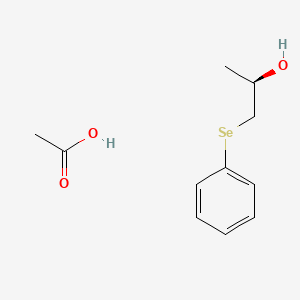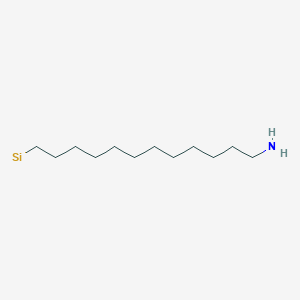
CID 78067574
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Silyldodecan-1-amine is an organic compound that belongs to the class of amines It features a silicon atom bonded to a dodecane chain with an amine group at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Silyldodecan-1-amine typically involves the reaction of dodecylamine with a silylating agent. One common method is the reaction of dodecylamine with chlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of 12-Silyldodecan-1-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Types of Reactions:
Oxidation: 12-Silyldodecan-1-amine can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silyl-substituted hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl-substituted hydrocarbons.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
12-Silyldodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as enhanced thermal stability and hydrophobicity.
Wirkmechanismus
The mechanism of action of 12-Silyldodecan-1-amine involves its ability to interact with various molecular targets through its amine and silyl groups. The amine group can form hydrogen bonds and ionic interactions, while the silyl group can engage in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions enable the compound to modify the properties of materials and biological molecules, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Dodecylamine: Similar in structure but lacks the silyl group, making it less versatile in certain applications.
Trimethylsilylamine: Contains a silyl group but with a shorter alkyl chain, affecting its physical properties and reactivity.
Hexadecylamine: Has a longer alkyl chain, which can influence its solubility and interaction with other molecules.
Uniqueness: 12-Silyldodecan-1-amine stands out due to its balanced combination of a medium-length alkyl chain and a silyl group. This unique structure provides a good balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in both organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H26NSi |
|---|---|
Molekulargewicht |
212.43 g/mol |
InChI |
InChI=1S/C12H26NSi/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-13H2 |
InChI-Schlüssel |
ZVCRKEKDRIAVLW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC[Si])CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
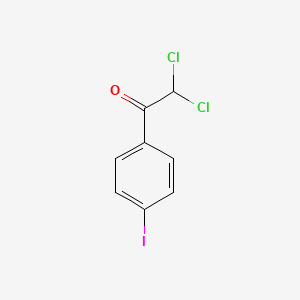

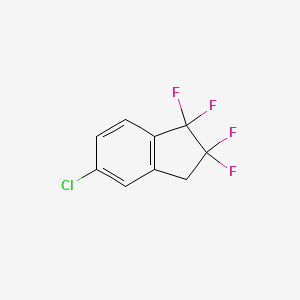

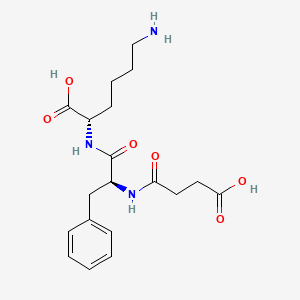
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)

